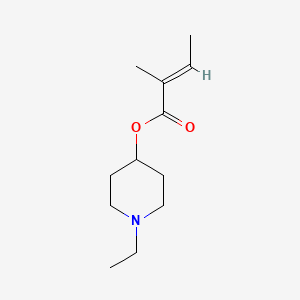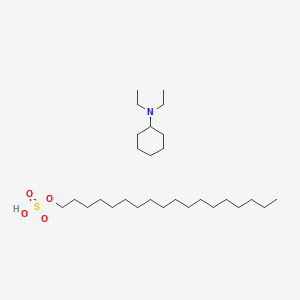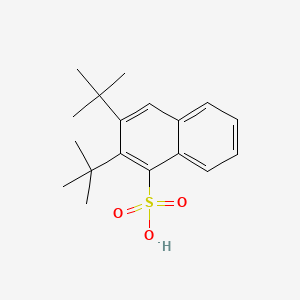
(1-ethylpiperidin-4-yl) (E)-2-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-ethylpiperidin-4-yl) (E)-2-methylbut-2-enoate is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound features a piperidine ring substituted with an ethyl group at the nitrogen atom and an ester group derived from (E)-2-methylbut-2-enoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethylpiperidin-4-yl) (E)-2-methylbut-2-enoate can be achieved through several synthetic routes. One common method involves the esterification of (E)-2-methylbut-2-enoic acid with 1-ethylpiperidin-4-ol. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is carried out under anhydrous conditions and at room temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1-ethylpiperidin-4-yl) (E)-2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
(1-ethylpiperidin-4-yl) (E)-2-methylbut-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-ethylpiperidin-4-yl) (E)-2-methylbut-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which may interact with enzymes or receptors in biological systems. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-methylpiperidin-4-yl) (E)-2-methylbut-2-enoate
- (1-ethylpiperidin-4-yl) (E)-2-methylbut-2-enoic acid
- (1-ethylpiperidin-4-yl) (Z)-2-methylbut-2-enoate
Uniqueness
(1-ethylpiperidin-4-yl) (E)-2-methylbut-2-enoate is unique due to its specific ester configuration and the presence of the ethyl group on the piperidine ring
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
(1-ethylpiperidin-4-yl) (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C12H21NO2/c1-4-10(3)12(14)15-11-6-8-13(5-2)9-7-11/h4,11H,5-9H2,1-3H3/b10-4+ |
InChI Key |
OSPAUYCHHIIXDW-ONNFQVAWSA-N |
Isomeric SMILES |
CCN1CCC(CC1)OC(=O)/C(=C/C)/C |
Canonical SMILES |
CCN1CCC(CC1)OC(=O)C(=CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)


![(4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-pent-3-en-2-yl]-1,3-dioxane](/img/structure/B13788918.png)

![(2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate](/img/structure/B13788925.png)







![7,8,11-trimethylbenzo[c]acridine](/img/structure/B13788977.png)
